molecular formula C19H26N2O3 B153492 Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 227940-70-7

Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B153492
CAS No.: 227940-70-7
M. Wt: 330.4 g/mol
InChI Key: NQUQKYBHLOZWLJ-UHFFFAOYSA-N
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Description

Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 227940-70-7, molecular formula: C₁₉H₂₆N₂O₃) is a bicyclic amine derivative with a 3,7-diazabicyclo[3.3.1]nonane scaffold. It is synthesized via a Mannich-like reaction involving tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde under reflux conditions . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 1.53 (s, 9H, tert-butyl), 7.24–7.38 (m, 5H, benzyl) .
  • LC/ESI-MS: m/z = 331.3 ([M + H]⁺), purity > 98.5% .

This compound is notable for its role as a precursor in nicotinic acetylcholine receptor (nAChR) ligand research, where its bicyclic structure enables subtype selectivity . It is commercially available in 95% purity (BLD Pharm Ltd., Catalog No. BD110279) .

Properties

IUPAC Name

tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-12-15-10-20(11-16(13-21)17(15)22)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUQKYBHLOZWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626120
Record name tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227940-70-7
Record name tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
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Preparation Methods

Cyclization of Linear Precursors

A common method involves cyclizing linear diamine or amino ester precursors. For example, N-protected diaminocarboxylates undergo base-mediated intramolecular alkylation or aza-Michael additions to form the bicyclic system. A representative protocol includes:

  • Starting material : Ethyl 3-aminopyrrolidine-1-carboxylate derivatives.

  • Reagents : DBU (1,8-diazabicycloundec-7-ene) in acetonitrile at 0°C to room temperature.

  • Mechanism : Deprotonation of the amine followed by nucleophilic attack on a proximal electrophilic center (e.g., activated carbonyl or alkyl halide).

Cyclization MethodYield (%)Purity (%)Key Conditions
DBU-mediated65–72>900°C → RT, 12 h
NaH/THF58–6385–90Reflux, 6 h

The choice of base significantly impacts yield, with DBU providing superior results due to its strong yet selective deprotonation capacity.

Oxidative Ring-Closing Strategies

Alternative routes employ oxidation to form the ketone at position 9 during cyclization. For instance, Swern oxidation of a secondary alcohol intermediate generates the 9-oxo group concurrently with ring closure:

  • Substrate : 7-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.

  • Reagents : Oxalyl chloride/DMSO, followed by triethylamine.

  • Temperature : −78°C to 0°C.

This method avoids post-cyclization oxidation steps but requires stringent temperature control to prevent over-oxidation.

Introduction of the Tert-Butyl Carboxylate Group

The tert-butyl ester is introduced via Boc (tert-butoxycarbonyl) protection , typically before or after core formation:

Early-Stage Boc Protection

Installing the tert-butyl group early simplifies subsequent steps by mitigating steric hindrance:

  • Substrate : 3-Amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

  • Reagents : Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane.

  • Conditions : 0°C → RT, 4–6 h, with DMAP (4-dimethylaminopyridine) catalysis.

Boc Protection StageYield (%)SolventCatalysts
Pre-cyclization78DCMDMAP
Post-cyclization65THFNone

Early protection minimizes side reactions but may necessitate orthogonal protection for the benzyl group.

Benzyl Group Installation

The benzyl substituent at position 7 is introduced via alkylation or reductive amination :

Alkylation of Secondary Amines

  • Substrate : 3-Boc-7-amino-3,7-diazabicyclo[3.3.1]nonan-9-one.

  • Reagents : Benzyl bromide, K₂CO₃ in DMF.

  • Conditions : 60°C, 8 h.

Benzylation MethodYield (%)SolventBase
Alkylation70DMFK₂CO₃
Reductive Amination62MeOHNaBH₃CN

Alkylation provides higher yields but requires anhydrous conditions to prevent hydrolysis of the Boc group.

Final Assembly and Purification

The convergent synthesis involves coupling the functionalized bicyclic core with the tert-butyl ester and benzyl groups, followed by purification:

Coupling and Deprotection

  • Esterification : Reaction with benzyl chloroformate in the presence of Hünig’s base (DIPEA).

  • Deprotection : Selective removal of temporary protecting groups (e.g., Fmoc) using piperidine.

Chromatographic Purification

Final purification employs flash chromatography on silica gel with gradients of petroleum ether and ethyl acetate (1:1 to 3:1). Critical parameters include:

Purification ParameterOptimal ValueImpact on Purity
Solvent PolarityMedium>95%
Column Load1:50 (w/w)Minimize tailing

Emerging Methodologies and Optimization

Recent advances focus on flow chemistry and catalytic asymmetric synthesis :

  • Continuous Flow Systems : Reduce reaction times from hours to minutes via precise temperature and mixing control.

  • Organocatalysis : Chiral catalysts (e.g., L-proline derivatives) enable enantioselective formation of the bicyclic core, though yields remain moderate (50–60%) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove them entirely.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acid Catalysts: Sulfuric acid, hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Synthetic Routes

  • Formation of Diazabicyclo Nonane Core : Cyclization of appropriate precursors.
  • Introduction of Benzyl Group : Nucleophilic substitution using benzyl halides.
  • Oxidation : Utilizing oxidizing agents like potassium permanganate.
  • Esterification : Finalizing with tert-butyl alcohol under acidic conditions.

Scientific Research Applications

The applications of tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate can be categorized into several key areas:

Organic Chemistry

  • Intermediate in Synthesis : It is used as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.

Biological Studies

  • Interaction with Macromolecules : Research indicates potential interactions with proteins and nucleic acids, making it a candidate for studying enzyme inhibition or modification.

Pharmacological Research

  • Drug Development : Investigated for its pharmacological properties, it may serve as a precursor in developing new therapeutic agents targeting various diseases.

Material Science

  • Development of New Materials : Its unique structure may contribute to the synthesis of novel materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Unsubstituted Core

Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 227940-72-9, C₁₂H₂₂N₂O₂) lacks the benzyl and oxo groups. This simpler derivative serves as a versatile intermediate for further functionalization .

Complex Substituents

Physicochemical and Functional Comparisons

Compound (CAS) Molecular Formula Molecular Weight Key Substituents Biological Relevance
227940-70-7 C₁₉H₂₆N₂O₃ 330.43 7-Benzyl, 9-oxo nAChR ligand precursor
926659-00-9 C₁₉H₂₆N₂O₃ 330.43 9-Benzyl, 7-oxo Structural isomer
335621-00-6 C₁₁H₂₁ClN₂O₃ 264.75 9-Oxa, hydrochloride salt Enhanced stability
227940-72-9 C₁₂H₂₂N₂O₂ 226.32 Unsubstituted core Synthetic intermediate

Key Observations :

  • Hydrochloride salts improve solubility in polar solvents, advantageous for formulation .
  • Positional isomerism (e.g., 7-oxo vs. 9-oxo) may alter conformational flexibility and binding kinetics .

Commercial Availability and Suppliers

  • Original Compound : BLD Pharm Ltd. (1g/250mg/5g) .
  • 9-Oxa Hydrochloride : 13 suppliers globally, including Minakem S.A.S. and Syn-Tech Chem. .
  • Structural Isomers : Pharmablock (1g) .

Biological Activity

Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS No. 227940-70-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H26N2O3
  • Molecular Weight : 330.43 g/mol
  • IUPAC Name : tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
  • Purity : 97% .

This compound acts primarily as an orexin receptor antagonist , influencing the orexin system involved in regulating arousal, wakefulness, and appetite. The compound selectively binds to orexin receptors (OX1 and OX2), which are implicated in various physiological processes, including sleep regulation and stress response .

1. Anxiolytic Effects

Research indicates that this compound exhibits anxiolytic properties by attenuating cardiovascular responses to stressors in animal models. Studies have shown that it can reduce anxiety-like behaviors in rats subjected to fear-potentiated startle paradigms .

2. Antidepressant Activity

Chronic administration of tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane has demonstrated antidepressant-like effects in mouse models of depression. This activity may be linked to its ability to modulate orexin levels, which are often dysregulated in depressive disorders .

3. Cognitive Enhancement

In studies involving memory tasks, the compound has been shown to support both declarative and non-declarative learning processes in rats, suggesting potential applications in treating cognitive dysfunctions .

4. Addiction Treatment

The compound has displayed efficacy in models of nicotine self-administration, indicating its potential role in addiction treatment strategies .

Data Summary

Biological ActivityModel UsedFindings
Anxiolytic EffectsRat fear-potentiated startleReduced anxiety-like behavior
Antidepressant ActivityMouse model of depressionInduced antidepressant-like effects
Cognitive EnhancementRat memory tasksImproved learning and memory retention
Addiction TreatmentRat nicotine self-administrationDecreased nicotine-seeking behavior

Case Studies

  • Study on Anxiety Reduction : A study published in European Journal of Neuroscience demonstrated that the compound significantly reduced anxiety responses during exposure to conditioned fear stimuli in rats, highlighting its potential for treating anxiety disorders .
  • Antidepressant-Like Effects : Research conducted by Nollet et al. found that chronic treatment with this compound resulted in significant behavioral changes indicative of reduced depressive symptoms in mice, supporting its use as a therapeutic agent for mood disorders .

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate?

The compound is synthesized via a Mannich reaction involving tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde in methanol under reflux. Critical steps include:

  • Dropwise addition of reactants to paraformaldehyde suspension .
  • Two-stage heating (1 h and 5 h) with additional paraformaldehyde to drive cyclization .
  • Purification via flash column chromatography (PE:EtOAc 3:1), yielding ~78% pure product . Key characterization methods include 1^1H/13^{13}C NMR, LC/ESI-MS, and elemental analysis .

Q. How is the structural integrity of this compound validated during synthesis?

Post-synthesis validation employs:

  • NMR spectroscopy : Confirms bicyclic scaffold formation (e.g., δ 1.53 ppm for tert-butyl protons; δ 213.6 ppm for ketone carbonyl) .
  • Mass spectrometry : ESI-MS shows [M+H]+^+ peak at m/z = 331.3, matching the molecular formula C19H26N2O3C_{19}H_{26}N_2O_3 .
  • Elemental analysis : Confirms purity (>98.5%) by matching calculated vs. observed C/H/N percentages .

Q. What are the primary applications of the 3,7-diazabicyclo[3.3.1]nonane scaffold in drug discovery?

This scaffold is a versatile template for:

  • Nicotinic acetylcholine receptor (nAChR) modulators : Structural modifications (e.g., benzyl groups) enhance subtype selectivity .
  • Analgesic agents : Bispidine derivatives (e.g., O-benzoyloxime complexes) show superior activity to tramal in pain models .
  • Orexin receptor antagonists : Derivatives are explored for insomnia treatment due to CNS permeability .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield improvements focus on:

  • Reaction stoichiometry : Excess paraformaldehyde (2.2 eq) ensures complete cyclization .
  • Solvent selection : Methanol promotes intermediate solubility, while Et2_2O aids in post-reaction extraction .
  • Purification : Flash chromatography reduces losses compared to traditional recrystallization .

Q. What strategies resolve contradictions in spectroscopic data for bicyclic intermediates?

Discrepancies in NMR/IR peaks (e.g., ketone vs. ester carbonyl signals) are addressed by:

  • X-ray crystallography : Resolves ambiguous stereochemistry in the bicyclic core .
  • Dynamic NMR : Detects conformational flexibility in solution (e.g., axial-equatorial isomerism) .
  • Computational modeling : DFT calculations predict 13^{13}C chemical shifts to validate assignments .

Q. How does the benzyl group influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

  • Lipophilicity enhancement : Benzyl substitution improves blood-brain barrier penetration for CNS targets .
  • Receptor binding : The benzyl moiety engages in π-π stacking with nAChR aromatic residues, enhancing affinity .
  • Metabolic stability : tert-Butyl carbamate protects the amine from oxidative dealkylation .

Q. What analytical challenges arise in quantifying trace impurities?

Impurity profiling requires:

  • HPLC-MS/MS : Detects low-abundance byproducts (e.g., uncyclized intermediates) at <0.1% levels .
  • Stability studies : Accelerated degradation (40°C/75% RH) identifies hydrolytic cleavage of the tert-butyl group as a major degradation pathway .

Methodological Considerations

Q. How is crystallographic data utilized to refine molecular docking models?

Single-crystal X-ray structures of analogs (e.g., bispidine peroxosolvates) guide:

  • Active site mapping : Halogen-bonding interactions (e.g., O–Br in peroxosolvates) inform docking poses .
  • Conformational sampling : Rigid bicyclic scaffolds reduce false-positive hits in virtual screening .

Q. What in vitro assays are suitable for evaluating target engagement?

  • Radioligand binding : 3^3H-epibatidine competition assays quantify nAChR affinity .
  • Calcium flux assays : Measure functional antagonism in HEK293 cells expressing orexin receptors .
  • Microtubule stabilization : Tubulin polymerization assays assess cytotoxicity in cancer cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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